(S)-1-(4-(Difluoromethyl)phenyl)pentan-1-amine
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Overview
Description
(S)-1-(4-(Difluoromethyl)phenyl)pentan-1-amine is a chiral amine compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a pentyl chain ending in an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Difluoromethyl)phenyl)pentan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 4-(difluoromethyl)phenyl intermediate.
Formation of the Pentyl Chain: The intermediate is then subjected to a series of reactions to introduce the pentyl chain.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Difluoromethyl)phenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(S)-1-(4-(Difluoromethyl)phenyl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-(Difluoromethyl)phenyl)pentan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(Difluoromethyl)phenyl)pentan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(4-(Trifluoromethyl)phenyl)pentan-1-amine: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
1-(4-(Methyl)phenyl)pentan-1-amine: A compound with a methyl group instead of a difluoromethyl group.
Uniqueness
(S)-1-(4-(Difluoromethyl)phenyl)pentan-1-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity. The chiral nature of the compound also adds to its uniqueness, as different enantiomers can exhibit different biological effects.
Properties
Molecular Formula |
C12H17F2N |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
(1S)-1-[4-(difluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-11(15)9-5-7-10(8-6-9)12(13)14/h5-8,11-12H,2-4,15H2,1H3/t11-/m0/s1 |
InChI Key |
DGXVGNLNVZFZBE-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC=C(C=C1)C(F)F)N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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